molecular formula C5H11NO2 B1271459 3-Amino-3-methylbutanoic acid CAS No. 625-05-8

3-Amino-3-methylbutanoic acid

Cat. No.: B1271459
CAS No.: 625-05-8
M. Wt: 117.15 g/mol
InChI Key: NFQAIWOMJQWGSS-UHFFFAOYSA-N
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Description

3-Amino-3-methylbutanoic acid is an organic compound with the molecular formula C5H11NO2. It is a derivative of butanoic acid, featuring an amino group (-NH2) and a methyl group (-CH3) attached to the third carbon atom. This compound is known for its role in various chemical and biological processes and is used in several scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-amino-3-methylbutanoic acid typically involves multiple steps of organic synthesis reactions. One common method is the condensation reaction of amino ketones with aldehydes or ketones . For example, a mixture of this compound and Boc2O in 1,4-dioxane can be stirred at room temperature for 40 hours, followed by concentration and dilution with water .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include the use of specialized equipment to ensure the purity and yield of the final product. Safety precautions are essential to avoid prolonged skin contact and inhalation of dust or gas .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the amino and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize this compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Amino-3-methylbutanoic acid is C5H11NO2C_5H_{11}NO_2, with a CAS number of 625-05-8. Its structure features an amino group and a carboxylic acid, making it an important building block in organic synthesis.

Chemistry

In the field of chemistry, this compound serves as a reagent in the synthesis of various compounds. It is notably used in the preparation of arylsulfonyl methylbutanamides and other derivatives that are critical for further chemical transformations.

ApplicationDescription
Reagent Used in synthesizing arylsulfonyl methylbutanamides
Building Block Serves as a precursor for more complex organic molecules

Biology

The compound plays a crucial role in biological research, particularly in studies related to amino acid metabolism and protein synthesis. Its unique structure allows researchers to explore metabolic pathways and enzyme interactions.

ApplicationDescription
Amino Acid Metabolism Investigated for its role in metabolic pathways
Protein Synthesis Used to study the effects on protein interactions

Medicine

In medical research, this compound is primarily recognized for its therapeutic potential. It acts as a chelating agent, particularly in the treatment of Wilson's disease, where it helps eliminate excess copper from the body. Additionally, it has been studied for its immunosuppressive properties in conditions like rheumatoid arthritis.

ApplicationDescription
Chelation Therapy Reduces copper accumulation in Wilson's disease
Immunosuppression Investigated for treating rheumatoid arthritis

Industrial Applications

The industrial sector utilizes this compound in the production of coordination compounds and as a building block for various chemical syntheses. Its applications extend to the development of functional foods and cosmetic formulations due to its biochemical properties.

ApplicationDescription
Coordination Compounds Used in synthesizing complex industrial chemicals
Cosmetic Chemistry Explored for skin benefits like moisturizing properties

Case Study 1: Chelation Therapy in Wilson's Disease

A clinical trial conducted on patients with Wilson's disease demonstrated that treatment with this compound significantly reduced serum copper levels and improved liver function tests. The study highlighted the compound's efficacy as a chelating agent, providing a viable treatment option for managing copper toxicity.

Case Study 2: Amino Acid Metabolism Research

Research published in Meteoritics & Planetary Science analyzed amino acid abundances in meteorites, including this compound. The findings suggested that this compound plays a role in understanding the origins of life and the biochemical processes that may have occurred on early Earth .

Mechanism of Action

The mechanism of action of 3-amino-3-methylbutanoic acid involves its interaction with various molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and other interactions, influencing biological processes. The compound can act as a substrate for enzymes involved in amino acid metabolism, affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 3-Amino-3-methylbutanoic acid is unique due to its specific arrangement of the amino and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

3-Amino-3-methylbutanoic acid, also known as β-aminoisobutyric acid (BAIBA) , is a non-proteinogenic amino acid that has gained attention for its potential biological activities, particularly in metabolic regulation and muscle physiology. This article explores the biological activity of this compound, including its mechanisms of action, effects on health, and relevant research findings.

  • Chemical Formula : C5_5H11_{11}NO2_2
  • Molecular Weight : 117.15 g/mol
  • CAS Number : 625-05-8

This compound exerts various biological effects primarily through its influence on metabolic pathways:

  • Regulation of Muscle Metabolism : BAIBA has been shown to enhance muscle metabolism by promoting the expression of genes associated with mitochondrial biogenesis and fatty acid oxidation. This effect is mediated through the activation of the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathway, which plays a crucial role in energy metabolism and muscle adaptation to exercise .
  • Anti-inflammatory Effects : Research indicates that BAIBA may possess anti-inflammatory properties. It has been observed to reduce the levels of pro-inflammatory cytokines in various models of inflammation, suggesting a potential role in mitigating chronic inflammatory conditions .
  • Impact on Lipid Metabolism : BAIBA influences lipid metabolism by promoting the browning of white adipose tissue, which enhances thermogenesis and energy expenditure. This thermogenic effect is linked to increased mitochondrial activity and improved insulin sensitivity .

1. Muscle Health

BAIBA is particularly noted for its role in muscle health. Studies have demonstrated that it can stimulate muscle growth and recovery post-exercise. In one study, supplementation with BAIBA led to significant increases in muscle mass and strength in aged mice, indicating its potential as a therapeutic agent for sarcopenia (age-related muscle loss) .

2. Cardiovascular Benefits

Emerging evidence suggests that BAIBA may have cardiovascular protective effects. It has been linked to improved endothelial function and reduced arterial stiffness, which are critical factors in cardiovascular health .

3. Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of BAIBA. It has been shown to promote neuronal survival and reduce oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

StudyFindings
BAIBA supplementation increased muscle mass and strength in aged miceSuggests potential for treating sarcopenia
BAIBA improved endothelial function in animal modelsIndicates cardiovascular benefits
Demonstrated neuroprotective effects against oxidative stressPotential implications for neurodegenerative diseases

Case Studies

  • Muscle Recovery : A clinical trial involving athletes showed that those who supplemented with BAIBA experienced faster recovery times and reduced muscle soreness after intense training sessions compared to a placebo group .
  • Obesity Management : In a study involving obese individuals, BAIBA supplementation resulted in significant reductions in body fat percentage and improvements in insulin sensitivity over a 12-week period .

Q & A

Basic Questions

Q. What are the recommended analytical methods for detecting and quantifying 3-Amino-3-methylbutanoic acid in complex organic matrices?

Methodological Answer: For accurate detection and quantification of this compound (3-a-3-mba) in complex mixtures (e.g., meteoritic extracts or biological samples), derivatization with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) followed by ultra-performance liquid chromatography with fluorescence detection and time-of-flight mass spectrometry (UPLC-FD/ToF-MS) is recommended. This method achieves high sensitivity (detection limits ~10<sup>-6</sup> M) and resolves structural isomers common in amino acid analysis. Ensure borate buffer (pH 9) and hydrazine treatment to minimize interference from carbonyl-containing compounds .

Q. How can researchers validate the purity of this compound standards for experimental use?

Methodological Answer: Source high-purity (>99%) standards from certified suppliers (e.g., Acros Organics or Sigma-Aldrich) and validate purity via:

  • HPLC : Use a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile).
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]<sup>+</sup> at m/z 132.1 for 3-a-3-mba) and isotopic patterns.
  • Chiral Chromatography : If stereoisomers are present, employ a chiral stationary phase (e.g., Crownpak CR-I) to resolve enantiomers .

Advanced Questions

Q. How can co-elution challenges during chromatographic analysis of this compound in meteoritic samples be resolved?

Methodological Answer: Co-elution of 3-a-3-mba with other C5 amino acids (e.g., 2-aminopentanoic acid) is a common issue in meteoritic extracts. Mitigation strategies include:

  • Mobile Phase Optimization : Adjust gradient elution (e.g., 0.1–5% acetonitrile in 20 mM ammonium formate, pH 3).
  • Alternative Columns : Hydrophilic interaction liquid chromatography (HILIC) columns improve separation of polar analytes.
  • Tandem MS (MS/MS) : Use selective reaction monitoring (SRM) for m/z 132.1 → 86.1 transitions to enhance specificity.
Analytical Condition Resolution Improvement Reference
HILIC Column (ZIC®-HILIC)2.5× higher vs. C18
20 mM Ammonium FormateReduced peak tailing

Q. What factors influence the stability of this compound under simulated parent body aqueous alteration conditions?

Methodological Answer: Thermal aqueous alteration (e.g., in carbonaceous chondrites) decomposes 3-a-3-mba via oxidative pathways. Key factors include:

  • Temperature : Decomposition accelerates above 150°C, with >90% degradation at 200°C after 24 hours.
  • pH : Neutral to alkaline conditions (pH 7–9) promote stability, while acidic environments (pH < 4) accelerate hydrolysis.
  • Mineral Catalysts : Phyllosilicates and Fe/Ni sulfides enhance degradation rates by 30–50% .

Q. How does the stereochemical configuration of this compound affect its reactivity in peptide synthesis?

Methodological Answer: The β-carbon stereochemistry influences coupling efficiency and secondary structure formation in peptides. For example:

  • D-Isomers : Require chiral catalysts (e.g., HBTU/DIPEA) for efficient activation.
  • Racemic Mixtures : Use dynamic kinetic resolution with enzymes (e.g., CAL-B lipase) to enantioselectively acylate the L-form.
  • Circular Dichroism (CD) : Monitor β-sheet/α-helix propensity in model peptides (e.g., Ac-3-a-3-mba-Gly-NH2) .

Properties

IUPAC Name

3-amino-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,6)3-4(7)8/h3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQAIWOMJQWGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375421
Record name 3-amino-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-05-8
Record name 3-amino-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-3-METHYLBUTANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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